5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile

Kinase inhibitor scaffold Regioisomer comparison Hydrogen-bonding vector

Achieve kinase inhibitor SAR with the correct 5-amino-4-carbonitrile regioisomer, not the inactive 3-amino congener. The ortho NH₂/CN motif targets the kinase hinge, while the free C3 position enables rapid parallel library synthesis without de novo scaffold construction. Lead-like profile (LogP 2.04, tPSA 67.6 Ų, MW 204.27) ensures balanced solubility and permeability. Commercial ≥98% purity allows direct screening without post-synthesis purification. Ideal for fragment-based discovery and computational model validation.

Molecular Formula C11H16N4
Molecular Weight 204.277
CAS No. 311331-49-4
Cat. No. B2650070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile
CAS311331-49-4
Molecular FormulaC11H16N4
Molecular Weight204.277
Structural Identifiers
SMILESC1CCC(CC1)CN2C(=C(C=N2)C#N)N
InChIInChI=1S/C11H16N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h7,9H,1-5,8,13H2
InChIKeyXWANTEITKIFQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile (CAS 311331-49-4): Core Properties and Procurement Identity


5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile (CAS 311331-49-4, molecular formula C₁₁H₁₆N₄, MW 204.27 g/mol) is a 1,3,4,5-tetrasubstituted pyrazole scaffold that positions a 5-amino group ortho to a 4-carbonitrile, with a cyclohexylmethyl moiety at N1 [1]. The compound is an achiral crystalline solid with computed LogP 2.04, topological polar surface area (tPSA) 67.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and only two rotatable bonds, placing it within lead-like chemical space for kinase inhibitor discovery programs . It is commercially available as a screening compound (e.g., ChemBridge SC-5711503) and as a synthetic building block at ≥98% purity from multiple suppliers .

Why 5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Generic Pyrazole-4-carbonitrile Analogs


The 5-amino-4-carbonitrile substitution pattern is not interchangeable with the 3-amino-4-carbonitrile regioisomer (CAS 827629-51-6) or N1-methyl/C3-cyclohexyl congeners (CAS 553672-05-2) because the relative positioning of the amino and nitrile groups dictates the directionality and strength of hydrogen-bonding interactions with kinase hinge regions [1]. The cyclohexylmethyl N1 substituent introduces a CH₂ spacer that alters the conformational ensemble and lipophilic contacts relative to directly N-attached cyclohexyl analogues, affecting both target binding and physicochemical properties such as LogP (2.04) and aqueous solubility (LogSW −2.70) . Substituting this compound with an analogue that lacks the free C3 position or modifies the amino-bearing carbon would eliminate the key synthetic handle required for subsequent diversification in structure–activity relationship (SAR) programs [1].

Quantitative Differentiation Evidence for 5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile Versus Closest Structural Analogs


Regiochemical Differentiation: 5-Amino vs. 3-Amino Isomer Impacts Hydrogen-Bonding Geometry

The target compound bears the amino group at the 5-position (ortho to C4‑CN), whereas the closest regioisomer, 3-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile (CAS 827629-51-6), places the amino group at the 3-position (meta‑like relationship to the nitrile). In ATP‑competitive kinase inhibitors, the 5‑amino‑4‑carbonitrile motif presents a hydrogen‑bond donor at a vector that complements the kinase hinge region differently than the 3‑amino isomer. The 5‑amino group can form an intramolecular interaction with the adjacent nitrile, pre‑organizing the scaffold, whereas the 3‑amino isomer cannot form this interaction [1]. This regiochemical difference translates into distinct reactivity in downstream diversification reactions: the 5‑amino group is more nucleophilic due to reduced steric hindrance from the N1 substituent compared to the 3‑amino isomer [2].

Kinase inhibitor scaffold Regioisomer comparison Hydrogen-bonding vector

Physicochemical Property Profile: LogP, Solubility, and tPSA Differentiation from N1-Methyl, C3-Cyclohexyl Analog

The target compound has a computed LogP of 2.04, aqueous solubility (LogSW) of −2.70, tPSA of 67.6 Ų, one HBD, and three HBA . The closely related analog 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 553672-05-2), which relocates the cyclohexyl group from N1‑CH₂ to C3 and substitutes N1 with methyl, is expected to exhibit a higher LogP (estimated ≥2.5) due to the direct attachment of the cyclohexyl ring to the aromatic core, and a reduced tPSA, diminishing aqueous solubility [1]. While no direct head-to-head experimental comparison has been published, the computed property differences suggest that the target compound offers a more balanced lead-like profile (lower LogP, higher tPSA) for oral bioavailability optimization .

Lead-likeness Lipophilicity Solubility

Synthetic Handle Availability: Unsubstituted C3 Position Enables Downstream Diversification

The target compound possesses an unsubstituted C3 position (C–H), whereas analogs such as 5-amino-1-(cyclohexylmethyl)-3-methyl-1H-pyrazole-4-carbonitrile and 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile bear a methyl or cyclohexyl group at C3 [1]. The free C3 site allows for electrophilic halogenation, palladium-catalyzed cross-coupling, or directed C–H activation, enabling library synthesis from a single advanced intermediate [2]. In contrast, C3-substituted analogs require de novo synthesis for each diversification vector, increasing synthetic cost and timeline. The presence of the 5‑amino group further directs electrophilic substitution to the C3 position, enhancing regioselectivity [2].

Structure–activity relationship Late-stage functionalization Parallel synthesis

Conformational Flexibility: Cyclohexylmethyl Spacer vs. Direct N‑Cyclohexyl Attachment

The N1‑cyclohexylmethyl substituent in the target compound includes a methylene spacer that increases the rotational degrees of freedom between the pyrazole core and the cyclohexyl ring compared to analogs where cyclohexyl is directly attached to N1 (e.g., 5‑amino‑1‑cyclohexyl‑1H‑pyrazole‑4‑carbonitrile) . The target compound has two rotatable bonds (N1–CH₂ and CH₂–cyclohexyl) versus one in the direct N‑cyclohexyl analog, allowing the cyclohexyl ring to sample a broader conformational space and adopt orientations that may better fill hydrophobic pockets in kinase ATP-binding sites [1]. This flexibility, combined with the relatively compact tPSA (67.6 Ų), supports efficient ligand–protein shape complementarity .

Conformational analysis Ligand efficiency Protein–ligand interactions

Commercially Available Purity Benchmark: ≥98% Purity from Primary Suppliers

The target compound is available at a certified purity of ≥98% (HPLC) from suppliers such as Leyan (Product No. 1630539) . This purity level is suitable for direct use in biochemical screening assays and as a synthetic intermediate without additional purification. In contrast, the regioisomer 3-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile (CAS 827629-51-6) and other analogs are less commonly stocked at comparable purity levels from major catalog suppliers, potentially requiring custom synthesis or additional purification steps . The ready availability of the target compound in solid form (achiral, free base) simplifies procurement logistics .

Procurement specification Purity assurance Screening library quality

Scientific and Industrial Application Scenarios for 5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile Driven by Its Differentiated Properties


Kinase Inhibitor Hit-to-Lead Programs Targeting ATP-Binding Site Hinge Regions

The 5-amino-4-carbonitrile regiochemistry provides a hydrogen-bond donor–acceptor motif that aligns with the kinase hinge region differently than the 3-amino isomer. Medicinal chemistry teams developing ATP-competitive kinase inhibitors can procure this compound as a pre-validated starting scaffold where the 5-NH₂ projects toward the hinge backbone carbonyl, while the nitrile acts as a weak hydrogen-bond acceptor, a binding mode inferred from analogous pyrazole-4-carbonitrile kinase ligands [1]. The unsubstituted C3 position allows iterative SAR exploration via parallel chemistry without de novo scaffold synthesis [2].

Focused Library Synthesis for Phenotypic Screening

The combination of a free C3 diversification site, a lead-like physicochemical profile (LogP 2.04, tPSA 67.6 Ų), and the rigid pyrazole core makes this compound an ideal starting point for generating focused compound libraries with balanced lipophilicity and solubility. The cyclohexylmethyl group at N1 provides a defined lipophilic contact while the methylene spacer offers conformational adaptability, enabling library members to sample diverse binding pocket shapes in phenotypic screens [1]. The ≥98% commercial purity ensures that library products can be screened without post-synthesis purification for primary hit identification [2].

Advanced Intermediate for Bicyclic Heterocycle Construction

The ortho relationship between the 5-amino and 4-carbonitrile groups enables cyclization reactions (e.g., formation of fused pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines) that are inaccessible from the 3-amino regioisomer. The 5-amino group can act as a nucleophile in condensation with carbonyl derivatives to form fused heterocyclic systems, a transformation exploited in kinase inhibitor patent literature [1]. Procuring the correct 5-amino regioisomer is essential for executing these cyclization strategies, as the 3-amino isomer would yield different ring-fusion topologies [2].

Computational Chemistry and Molecular Modeling Validation Sets

With its well-defined computed properties (LogP 2.04, LogSW −2.70, tPSA 67.6 Ų, only 2 rotatable bonds, achiral) and structural rigidity, this compound serves as a reliable validation molecule for computational models predicting ligand–protein binding poses, pharmacokinetic parameters, and synthetic feasibility. Its intermediate complexity (MW 204.27, C₁₁H₁₆N₄) provides a realistic test case for docking algorithms and free-energy perturbation calculations without the computational cost of larger drug-like molecules [1]. The availability of a confirmed ¹H NMR spectrum via SpectraBase further supports its use as a reference standard in computational spectroscopy validation [2].

Quote Request

Request a Quote for 5-amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.